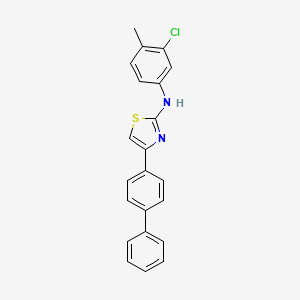![molecular formula C26H15IN4O6 B11543110 N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11543110.png)
N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound with a unique structure that includes both nitro and iodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoxazole ring, followed by the introduction of the iodo and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the methanimine linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the iodo group can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or reactivity. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro and iodo groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and compounds with nitro and iodo functional groups. Examples include:
- 2-(3-Iodophenyl)-1,3-benzoxazole
- 4-(2,4-Dinitrophenoxy)benzene
- 1-(4-Nitrophenyl)-2-(3-iodophenyl)ethanone
Uniqueness
What sets (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C26H15IN4O6 |
|---|---|
Molecular Weight |
606.3 g/mol |
IUPAC Name |
1-[4-(2,4-dinitrophenoxy)phenyl]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C26H15IN4O6/c27-18-3-1-2-17(12-18)26-29-22-13-19(6-10-24(22)37-26)28-15-16-4-8-21(9-5-16)36-25-11-7-20(30(32)33)14-23(25)31(34)35/h1-15H |
InChI Key |
MDCWXWHOOZYLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11543035.png)
![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11543050.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11543058.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11543063.png)
![5'-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2'-(furan-3-YL)-[2,3'-bifuran]-4'-carbonitrile](/img/structure/B11543064.png)

![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543072.png)
![ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11543075.png)
![N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11543079.png)
![N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543082.png)
![4-[(E)-(2-{[(diphenylacetyl)amino]acetyl}hydrazinylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B11543092.png)
![5-Bromo-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B11543096.png)

